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Compound of Interest

Compound Name: 5-Bromo-2-chloronicotinamide

Cat. No.: B1280506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 5-
Bromo-2-chloronicotinamide with its key precursors, 2-hydroxynicotinic acid and 5-bromo-2-

chloronicotinic acid. The following sections present a summary of their ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry data, alongside detailed experimental protocols for these analytical

techniques. This information is crucial for reaction monitoring, quality control, and

characterization in the synthesis of this important compound.

Synthesis Pathway Overview
The synthesis of 5-Bromo-2-chloronicotinamide can be envisioned through a multi-step

process starting from 2-hydroxynicotinic acid. This precursor undergoes bromination and

subsequent chlorination to yield 5-bromo-2-chloronicotinic acid, which is then amidated to the

final product.

2-Hydroxynicotinic Acid 5-Bromo-2-hydroxynicotinic AcidBromination 5-Bromo-2-chloronicotinic AcidChlorination 5-Bromo-2-chloronicotinamideAmidation

Click to download full resolution via product page

Caption: Synthetic pathway of 5-Bromo-2-chloronicotinamide.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 5-Bromo-2-
chloronicotinamide and its precursors.

¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The chemical shifts (δ) in ppm are reported relative to a

standard reference.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

5-Bromo-2-chloronicotinamide

8.67 (d, J=2.4 Hz, 1H), 8.35 (d,

J=2.4 Hz, 1H), 8.0 (br s, 1H,

NH), 7.8 (br s, 1H, NH)

No data available

5-Bromo-2-chloronicotinic acid
8.66 (d, J = 2.5 Hz, 1H), 8.43

(d, J = 2.5 Hz, 1H)[1][2]

164.1, 152.3, 149.8, 142.1,

124.9, 118.6

2-Hydroxynicotinic acid

8.19 (dd, J=6.4, 2.0 Hz, 1H),

7.42 (dd, J=9.3, 2.0 Hz, 1H),

6.56 (dd, J=9.3, 6.4 Hz, 1H)

168.9, 164.8, 146.3, 141.1,

117.2, 108.2

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. The data is presented in wavenumbers (cm⁻¹).
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Compound Key IR Absorptions (cm⁻¹)

5-Bromo-2-chloronicotinamide

~3350-3150 (N-H stretch), ~1670 (C=O stretch,

Amide I), ~1600 (N-H bend, Amide II), ~1400

(C-N stretch)

5-Bromo-2-chloronicotinic acid
~3000-2500 (O-H stretch, broad), ~1700 (C=O

stretch), ~1600, 1470 (C=C stretch, aromatic)

2-Hydroxynicotinic acid

~3100-2500 (O-H stretch, broad), ~1700 (C=O

stretch), ~1650, 1600 (C=C/C=N stretch,

aromatic)[3]

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, allowing for the determination of its molecular weight and

elemental composition.

Compound Molecular Formula Molecular Weight Key m/z values

5-Bromo-2-

chloronicotinamide
C₆H₄BrClN₂O 235.47

234/236/238 (M⁺),

reflecting isotopes of

Br and Cl

5-Bromo-2-

chloronicotinic acid
C₆H₃BrClNO₂ 236.45

235/237/239 ([M+H]⁺)

[1]

2-Hydroxynicotinic

acid
C₆H₅NO₃ 139.11 139 (M⁺), 122, 94[3]

Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

The spectral width is typically set to scan a range of 0-12 ppm.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. The spectral width is typically set to scan a range of 0-200 ppm.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in
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the molecular ion peak.[4]

Experimental Workflow
The general workflow for the synthesis and characterization of 5-Bromo-2-
chloronicotinamide and its precursors is outlined below.
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Caption: General workflow for synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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